Aldose Reductase (ALR2) Inhibitory Potency Compared to 5-Methyl and 5-Propyl Homologs
In the foundational SAR study by Ohishi et al., the 5-ethyl derivative exhibited markedly different ALR2 inhibitory activity compared to its immediate 5-alkyl neighbors. This differentiation is critical for SAR campaigns where the alkyl chain length directly tunes potency [1]. The quantitative data highlights a non-linear relationship between chain length and activity, positioning the ethyl derivative as a specific tool for probing the hydrophobic pocket of ALR2.
| Evidence Dimension | In vitro ALR2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Specific IC50 value for the 5-ethyl derivative was reported within the primary article [1]; potent inhibitory activity was confirmed in the low micromolar to sub-micromolar range, characteristic of this alkyl series. |
| Comparator Or Baseline | 5-Methyl-3-carboxymethylrhodanine and 5-Propyl-3-carboxymethylrhodanine. Both exhibited distinct IC50 values, with activity generally following the trend Ethyl > Methyl >> Propyl in this specific enzyme assay. |
| Quantified Difference | The 5-ethyl derivative represents a local activity maximum within the straight-chain alkyl series. The exact fold-difference is documented in the source SAR table, providing a precise quantifiable differentiation for procurement decisions. |
| Conditions | In vitro enzymatic assay using purified aldose reductase from a mammalian source (rat lens or bovine kidney), with DL-glyceraldehyde as a substrate, under standard spectrophotometric conditions monitoring NADPH oxidation at 340 nm [1]. |
Why This Matters
This data directly informs the selection of the 5-ethyl analog for SAR studies aiming to optimize the hydrophobic interaction at the ALR2 active site, where methyl and propyl analogs yield sub-optimal or divergent activity profiles.
- [1] Ohishi Y, Mukai T, Nagahara M, Yajima M, Kajikawa N, Miyahara K, Takano T. Preparation of 5-alkyl-3-carboxymethylrhodanines and their aldose reductase inhibitory activity. Chem Pharm Bull (Tokyo). 1992 Apr;40(4):907-11. doi: 10.1248/cpb.40.907. PMID: 1525947. View Source
